4-Chloro-3-(difluoromethoxy)aniline
Overview
Description
4-Chloro-3-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H6ClF2NO. It is a powder at room temperature . It has a molecular weight of 193.58 .
Synthesis Analysis
The synthesis of this compound can be achieved by taking trichloromethoxybenzene as the raw material, employing hydrogen fluoride to conduct selective fluorination to obtain chlorodifluoromethoxybenzene, subjecting the chlorodifluoromethoxybenzene to nitration by a mixed acid so as to obtain 4-(chlorodifluoromethoxy)nitrobenzene, and carrying out hydrogenation reduction on the 4-(chlorodifluoromethoxy)nitrobenzene .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 193.58 .Scientific Research Applications
Vibrational Analysis and NLO Material Potential
The vibrational analysis of compounds similar to 4-Chloro-3-(difluoromethoxy)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, has been explored using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies contribute to understanding the electronic effects on the structure of aniline derivatives. The compounds have been suggested as potentially useful in non-linear optical (NLO) materials, due to their electronic properties and interactions (Revathi et al., 2017).
Synthesis Applications
This compound derivatives have been employed in efficient synthetic processes. For example, a direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline has been utilized in the synthesis of BMS-665053, a potent corticotropin-releasing factor-1 receptor antagonist (Li et al., 2012).
Environmental Applications
Chloro derivatives of aniline, including those similar to this compound, have applications in environmental science. For instance, their adsorption on halloysite adsorbents has been studied for potential use in removing toxic compounds from wastewater (Słomkiewicz et al., 2017).
Molecular and Structural Analysis
Molecular structure and vibrational spectra of similar compounds have been analyzed using density functional theory and ab initio Hartree-Fock calculations. These analyses contribute to a deeper understanding of the molecular behavior and potential applications of these compounds in various fields (Kurt et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
4-Chloro-3-(difluoromethoxy)aniline is an intermediate for the synthesis of tumor inhibiting drugs . .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.8 , which could influence its distribution and bioavailability.
properties
IUPAC Name |
4-chloro-3-(difluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVIQAGOOXDQMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720007 | |
Record name | 4-Chloro-3-(difluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39211-54-6 | |
Record name | 4-Chloro-3-(difluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-(difluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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